molecular formula C20H15FN2 B5364246 (2E)-2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile

(2E)-2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile

Cat. No.: B5364246
M. Wt: 302.3 g/mol
InChI Key: DCWCSUWSYQGQHH-LGMDPLHJSA-N
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Description

(2E)-2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is an organic compound that features a fluorophenyl group, a methylphenyl group, and a pyrrole ring

Properties

IUPAC Name

(E)-2-(4-fluorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2/c1-15-4-10-19(11-5-15)23-12-2-3-20(23)13-17(14-22)16-6-8-18(21)9-7-16/h2-13H,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWCSUWSYQGQHH-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Fluorophenyl Group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated intermediate.

    Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the methyl group.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile
  • (2E)-2-(4-bromophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile

Uniqueness

The presence of the fluorophenyl group in (2E)-2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile may impart unique electronic properties, affecting its reactivity and interactions with biological targets compared to its chloro- or bromo- analogs.

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